molecular formula C24H14O2 B14661755 1,1'-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) CAS No. 41304-88-5

1,1'-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one)

Cat. No.: B14661755
CAS No.: 41304-88-5
M. Wt: 334.4 g/mol
InChI Key: FISRADNYOQUUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one): is a compound with a complex structure, characterized by the presence of phenyl and propynone groups attached to a phenylene core. This compound is part of the chalcone family, which is known for its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction occurs between terephthalaldehyde and acetophenone derivatives under basic conditions, often using sodium hydroxide in an ethanolic solution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and reaction times .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its anticancer activity may be due to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its propynone groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

41304-88-5

Molecular Formula

C24H14O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-phenyl-1-[4-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one

InChI

InChI=1S/C24H14O2/c25-23(17-11-19-7-3-1-4-8-19)21-13-15-22(16-14-21)24(26)18-12-20-9-5-2-6-10-20/h1-10,13-16H

InChI Key

FISRADNYOQUUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)C(=O)C#CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.